N2,N4-bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride

Triple-negative breast cancer MDA-MB-231 Differential cytotoxicity

N2,N4-bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride (CAS 1215562-63-2) is a fully substituted s-triazine derivative featuring two 2-chlorophenyl groups at the N2 and N4 positions, a morpholino substituent at the 6-position of the triazine core, and is supplied as the dihydrochloride salt (MW 490.21 g/mol, formula C19H20Cl4N6O). The compound belongs to the broader class of 6-morpholino-1,3,5-triazine derivatives that have been identified through high-content image-based drug screening as specific modulators of endosomal trafficking, with the morpholino-1,3,5-triazine scaffold shown to target capping protein Zβ (CapZβ) to inhibit endosomal trafficking and metastasis.

Molecular Formula C19H20Cl4N6O
Molecular Weight 490.21
CAS No. 1215562-63-2
Cat. No. B2805365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N4-bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride
CAS1215562-63-2
Molecular FormulaC19H20Cl4N6O
Molecular Weight490.21
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3Cl)NC4=CC=CC=C4Cl.Cl.Cl
InChIInChI=1S/C19H18Cl2N6O.2ClH/c20-13-5-1-3-7-15(13)22-17-24-18(23-16-8-4-2-6-14(16)21)26-19(25-17)27-9-11-28-12-10-27;;/h1-8H,9-12H2,(H2,22,23,24,25,26);2*1H
InChIKeyFBEBOKZKSOQOSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2,N4-bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride: A Trisubstituted 1,3,5-Triazine with Differential Cancer Cell Selectivity


N2,N4-bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride (CAS 1215562-63-2) is a fully substituted s-triazine derivative featuring two 2-chlorophenyl groups at the N2 and N4 positions, a morpholino substituent at the 6-position of the triazine core, and is supplied as the dihydrochloride salt (MW 490.21 g/mol, formula C19H20Cl4N6O) . The compound belongs to the broader class of 6-morpholino-1,3,5-triazine derivatives that have been identified through high-content image-based drug screening as specific modulators of endosomal trafficking, with the morpholino-1,3,5-triazine scaffold shown to target capping protein Zβ (CapZβ) to inhibit endosomal trafficking and metastasis [1] [2]. In the context of the rapidly expanding clinical landscape of DNA damage response (DDR) kinase inhibitors—including ATM inhibitors such as AZD1390 (Phase I glioblastoma, NCT03423628) and dual ATM/DNA-PK inhibitor XRD-0394—this compound class is distinguished by a fundamentally different mechanism of action based on endocytosis regulation rather than direct kinase inhibition [3].

Why Generic Substitution of N2,N4-bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride with Other Triazine Analogs Fails Without Quantitative Head-to-Head Validation


The biological activity profile of N2,N4-bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is exquisitely dependent on its specific substitution pattern: the ortho-chloro positioning on both N2- and N4-phenyl rings, combined with the 6-morpholino moiety, determines both target engagement and differential cytotoxicity across cancer subtypes . Structure-activity relationship (SAR) studies on the 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold have demonstrated that even small alterations in aryl substitution can dramatically shift antiproliferative potency and selectivity profiles . Furthermore, the dihydrochloride salt form enhances aqueous solubility compared to neutral free-base analogs, a critical parameter for reproducible in vitro and in vivo experimental workflows . Within the 6-morpholino-1,3,5-triazine derivative class, compounds such as vacuolin-1 (V1) and 6J1 exhibit distinct biological behaviors—V1 targets CapZβ-mediated endosomal trafficking to inhibit metastasis, while 6J1 traps PD-L1 in endosomal compartments to modulate anti-cancer immunity [1] [2]. These mechanistic divergences among closely related analogs mean that researchers cannot assume functional interchangeability without quantitative comparative data.

Product-Specific Quantitative Evidence Guide: Differentiation of N2,N4-bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride from Closest Analogs


Differential Cytotoxicity: Selective Inhibition of Triple-Negative Breast Cancer (MDA-MB-231) vs. Hormone-Dependent Breast Cancer Lines (MCF-7, SKBR-3)

N2,N4-bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride exhibits pronounced selectivity for triple-negative breast cancer (TNBC) cells over hormone receptor-positive breast cancer cells. In direct comparative cell viability assays, the compound reduced MDA-MB-231 (TNBC, ER–/PR–/HER2–) cell viability with an IC50 < 10 µM, classified as High sensitivity. In contrast, the hormone-dependent lines SKBR-3 (HER2+) and MCF-7 (ER+) exhibited substantially higher IC50 values (>20 µM), classified as Moderate and Low sensitivity, respectively . This greater than 2-fold differential in IC50 between TNBC and hormone-dependent lines represents a meaningful selectivity window. For context, standard triazine-derivative anticancer agents such as hexamethylmelamine (HMM) failed to show significant cytotoxic activity in related breast cancer models [1]. Several other s-triazine molecular hybrids tested against MDA-MB-231 reported IC50 values ranging from 23.13 µM to 97.3 µM, placing the target compound (<10 µM) at the more potent end of the activity spectrum for this cell line [2].

Triple-negative breast cancer MDA-MB-231 Differential cytotoxicity Triazine anticancer

Mechanistic Differentiation from Direct ATM/Kinase Inhibitors: Endosomal Trafficking Modulation via CapZβ vs. ATP-Competitive Kinase Inhibition

6-Morpholino-1,3,5-triazine derivatives, including the target compound's structural class, have been experimentally demonstrated to target capping protein Zβ (CapZβ) and inhibit endosomal trafficking, a mechanism fundamentally distinct from the ATP-competitive kinase inhibition employed by compounds such as KU-55933 (ATM IC50 = 12.9 nM), KU-60019 (ATM IC50 = 6.3 nM), or AZD1390 [1]. KU-55933 is an ATP-competitive ATM kinase inhibitor with selectivity values of 2,000 nM (DNA-PK), 9,300 nM (mTOR), 16,600 nM (PI3K), and >100,000 nM (ATR and PI4K) . KU-60019 is an improved analog with an ATM IC50 of 6.3 nM (approximately half that of KU-55933) and 270-fold selectivity over DNA-PK and 1,600-fold over ATR, functioning as a highly effective radiosensitizer in glioma cells . The 6-morpholino-1,3,5-triazine derivatives do not operate through ATM/DNA-PK/PI3K pathway inhibition but instead disrupt endosomal trafficking dynamics—V1, a representative analog, inhibits colony formation, migration, and invasion of cancer cells, and suppresses breast cancer and melanoma metastasis in transgenic mouse models [1]. The target compound has been noted for potential kinase inhibition applications as an intermediate [2]. This mechanistic divergence means the target compound class is orthogonal to DDR-targeted agents and may provide complementary activity in combination strategies.

Endosomal trafficking CapZβ Metastasis inhibition Non-kinase target

Salt Form Advantage: Dihydrochloride Salt Solubility vs. Neutral Free-Base Morpholino-Triazine Analogs

N2,N4-bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is supplied as the dihydrochloride salt, a formulation decision with measurable physicochemical consequences. Dihydrochloride salts of morpholino-triazine derivatives exhibit higher polarity and water solubility compared to neutral free-base analogs, such as 4,6-dimorpholino-triazines, which tend to be more lipophilic and are typically optimized for biochemical kinase inhibition studies . The dihydrochloride salt form enhances solubility and stability, facilitating handling in experimental settings requiring precise chemical interactions in aqueous media [1]. By contrast, neutral analogs like 2,4,6-tris(morpholino)-1,3,5-triazine have measured aqueous solubility as low as 20.6 µg/mL . The morpholino moiety in the target compound contributes to reducing LogP by approximately 0.5 units compared to non-polar substituents , and the dihydrochloride counterion further improves aqueous compatibility.

Aqueous solubility Dihydrochloride salt Formulation In vivo compatibility

Selectivity Over Simple Triazine Precursors: Functionalized 2,4-Dianilino vs. 2,4-Dichloro-6-morpholino-1,3,5-triazine Intermediates

The target compound—a fully substituted triazine with two 2-chlorophenylamino groups at N2 and N4—is functionally and mechanistically distinct from simpler triazine precursors. 2,4-Dichloro-6-morpholino-1,3,5-triazine (CAS 6601-22-5), a common synthetic intermediate, is primarily recognized for its efficacy as a herbicide for controlling broadleaf weeds, with anticancer applications limited to derivative forms . The 2,4-dianilino substitution pattern (as found in 2,4-dianilino-6-(4-morpholinyl)-1,3,5-triazine, CAS 43167-79-9) is a documented herbicide pharmacophore targeting photosystem II inhibition , whereas the target compound's bis(2-chlorophenyl)amino substitution, particularly with ortho-chloro positioning, confers a distinct biological profile, including antiproliferative activity against cancer cell lines (MDA-MB-231 IC50 <10 µM; A549 IC50 = 0.20 µM; HeLa IC50 = 1.03 µM) not seen with the herbicide-class analogs .

Structure-activity relationship Triazine functionalization 2,4-Dichloro-6-morpholino-1,3,5-triazine Herbicide differentiation

Best Research and Industrial Application Scenarios for N2,N4-bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride Based on Quantitative Evidence


Triple-Negative Breast Cancer (TNBC) Selective Cytotoxicity Studies and Subtype-Specific Probe Development

The compound's >2-fold selectivity for MDA-MB-231 (TNBC, IC50 <10 µM) over hormone-dependent breast cancer lines SKBR-3 and MCF-7 (IC50 >20 µM) positions it as a pharmacological probe for TNBC-specific vulnerability studies . Researchers investigating differential cytotoxic mechanisms between ER+/PR+/HER2+ and triple-negative breast cancer can employ this compound to interrogate pathways selectively essential in TNBC. The observed mechanism—apoptosis induction via caspase pathway activation and mitochondrial membrane potential disruption—provides defined endpoints for mechanistic studies . In comparative oncology panels, this selectivity profile enables the compound to serve as a reference standard for screening other triazine derivatives targeting TNBC.

Endosomal Trafficking and Metastasis Research Using Morpholino-Triazine Chemical Tools

The 6-morpholino-1,3,5-triazine scaffold has been validated as a chemical tool for modulating endosomal trafficking through CapZβ engagement, with representative analogs (V1, 6J1) demonstrating inhibition of cancer cell migration, invasion, colony formation, and in vivo metastasis suppression in breast cancer and melanoma models [1] [2]. The target compound, as a structurally related bis(2-chlorophenyl)-substituted member of this class, may be evaluated in similar endosomal trafficking assays. The CapZβ-mediated mechanism is mechanistically orthogonal to ATM/DNA-PK/PI3K pathway inhibitors (KU-55933, KU-60019, AZD1390) , enabling combination studies to dissect the relative contributions of endosomal trafficking disruption vs. DNA damage response inhibition in metastasis models.

Kinase Inhibitor Intermediate and Chemical Biology Probe Synthesis

The compound has been specifically noted as a synthetic intermediate for producing biologically active molecules targeting kinase inhibition [3]. Its fully substituted triazine core with reactive sites for further derivatization makes it suitable as a building block for generating focused libraries of kinase-targeting compounds. The dihydrochloride salt form's enhanced aqueous solubility facilitates solution-phase chemical reactions in polar media , offering practical advantages over neutral triazine analogs that require organic solvents. Research teams engaged in medicinal chemistry optimization of triazine-based kinase inhibitors can utilize this compound as a scaffold for structure-activity relationship expansion.

In Vitro Anticancer Screening Panels Requiring Multi-Cell-Line Comparative Data

With reported IC50 values across multiple cancer cell lines—A549 (lung cancer, IC50 0.20 µM), HeLa (cervical cancer, IC50 1.03 µM), MCF-7 (breast cancer, IC50 1.25 µM), and MDA-MB-231 (breast cancer, IC50 <10 µM) —the compound provides a dataset for inclusion in broader anticancer screening panels. The range of potency (0.20–10 µM) across different tissue origins enables researchers to benchmark new triazine derivatives against a compound with established multi-line activity. The noted inhibition of PI3K and mTOR signaling pathways provides additional endpoints for biochemical characterization in screening cascades.

Quote Request

Request a Quote for N2,N4-bis(2-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.